molecular formula C19H22N4O B14933096 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea

Cat. No.: B14933096
M. Wt: 322.4 g/mol
InChI Key: ZMRZRSHVEVOXQG-GUYCJALGSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is a synthetic organic compound that features a benzimidazole moiety linked to a phenylurea structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or phenylurea moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-N’-phenylurea: Similar structure but with a different alkyl chain length.

    N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-methylurea: Similar structure but with a different substituent on the urea moiety.

    N-[1-(1H-benzimidazol-2-yl)-2-ethylbutyl]-N’-phenylurea: Similar structure but with a different alkyl chain branching.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is unique due to its specific combination of the benzimidazole core and the phenylurea structure, which imparts distinct pharmacological properties. The presence of the 2-methylbutyl group further differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenylurea

InChI

InChI=1S/C19H22N4O/c1-3-13(2)17(18-21-15-11-7-8-12-16(15)22-18)23-19(24)20-14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,22)(H2,20,23,24)/t13-,17-/m0/s1

InChI Key

ZMRZRSHVEVOXQG-GUYCJALGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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